molecular formula C27H25N5O3 B11320002 N-(2-methoxybenzyl)-1-(3-phenyl-2,1-benzoxazol-5-yl)-5-propyl-1H-1,2,3-triazole-4-carboxamide

N-(2-methoxybenzyl)-1-(3-phenyl-2,1-benzoxazol-5-yl)-5-propyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11320002
M. Wt: 467.5 g/mol
InChI Key: GPJHZDHITRRUOC-UHFFFAOYSA-N
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Description

N-[(2-METHOXYPHENYL)METHYL]-1-(3-PHENYL-2,1-BENZOXAZOL-5-YL)-5-PROPYL-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-METHOXYPHENYL)METHYL]-1-(3-PHENYL-2,1-BENZOXAZOL-5-YL)-5-PROPYL-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps. One common method includes the reaction of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide with indoline-2,3-dione in boiling ethanol under acidic conditions . This reaction yields the desired triazole derivative with high efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(2-METHOXYPHENYL)METHYL]-1-(3-PHENYL-2,1-BENZOXAZOL-5-YL)-5-PROPYL-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, resulting in a variety of derivatives.

Scientific Research Applications

N-[(2-METHOXYPHENYL)METHYL]-1-(3-PHENYL-2,1-BENZOXAZOL-5-YL)-5-PROPYL-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Medicine: This compound may be explored for its therapeutic potential in treating various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-METHOXYPHENYL)METHYL]-1-(3-PHENYL-2,1-BENZOXAZOL-5-YL)-5-PROPYL-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The triazole moiety is known to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes and biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-METHOXYPHENYL)METHYL]-1-(3-PHENYL-2,1-BENZOXAZOL-5-YL)-5-PROPYL-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is unique due to its specific structure, which combines a triazole ring with a benzoxazole moiety. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C27H25N5O3

Molecular Weight

467.5 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-1-(3-phenyl-2,1-benzoxazol-5-yl)-5-propyltriazole-4-carboxamide

InChI

InChI=1S/C27H25N5O3/c1-3-9-23-25(27(33)28-17-19-12-7-8-13-24(19)34-2)29-31-32(23)20-14-15-22-21(16-20)26(35-30-22)18-10-5-4-6-11-18/h4-8,10-16H,3,9,17H2,1-2H3,(H,28,33)

InChI Key

GPJHZDHITRRUOC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)C(=O)NCC5=CC=CC=C5OC

Origin of Product

United States

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